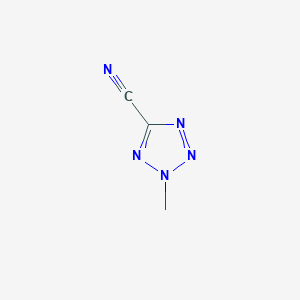

2-Methyl-2H-tetrazole-5-carbonitrile

Description

Structure

3D Structure

Properties

IUPAC Name |

2-methyltetrazole-5-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H3N5/c1-8-6-3(2-4)5-7-8/h1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJHCYACRUYYBSU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1N=C(N=N1)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H3N5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

109.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Solubility of 2-Methyl-2H-tetrazole-5-carbonitrile in Organic Solvents

Foreword: Navigating the Solubility Landscape of a Niche Heterocycle

To the researchers, scientists, and drug development professionals who are navigating the intricate world of small molecule chemistry, this guide offers a comprehensive exploration into the solubility of 2-Methyl-2H-tetrazole-5-carbonitrile. This compound, with its unique constellation of a nitrogen-rich tetrazole ring and a reactive nitrile group, presents both opportunities and challenges in synthetic chemistry and pharmaceutical design.[1] The tetrazole moiety is a well-regarded bioisostere for carboxylic acids, enhancing metabolic stability and cell permeability, while the nitrile group serves as a versatile synthetic handle.[1][2]

Understanding and controlling the solubility of this molecule is paramount for its effective use, from reaction engineering and purification to formulation and bioavailability. This guide moves beyond a simple recitation of data. Instead, it provides a foundational understanding of the physicochemical principles governing its solubility, detailed protocols for its empirical determination, and a forward-looking perspective on predictive modeling. Every recommendation and protocol herein is designed to be a self-validating system, grounded in established scientific principles to ensure robustness and reproducibility in your laboratory.

Molecular Architecture and its Implications for Solubility

2-Methyl-2H-tetrazole-5-carbonitrile is a compact, planar molecule with a molecular weight of 109.09 g/mol and the chemical formula C₃H₃N₅.[1] Its structure is characterized by two key features that dictate its interactions with organic solvents:

-

The 2-Methyl-2H-tetrazole Ring: This five-membered aromatic ring is rich in nitrogen atoms, making it polar and capable of acting as a hydrogen bond acceptor. The methylation at the N-2 position is a critical determinant of its electronic distribution and steric profile. Unlike the 1H-tautomer which is more common in the solid state for many tetrazoles, the 2H-tautomer can be favored in certain environments.[3] The tetrazole ring itself is generally soluble in polar solvents such as water, dimethyl sulfoxide (DMSO), and dimethylformamide (DMF).[3]

-

The 5-Carbonitrile Group: The nitrile (-C≡N) group is strongly polar and electron-withdrawing.[2][4] This enhances the electrophilicity of the nitrile carbon and influences the overall dipole moment of the molecule. The presence of the nitrile group can significantly impact the solubility profile compared to an unsubstituted tetrazole.

The interplay of these two functional groups results in a molecule with a notable dipole moment, capable of engaging in dipole-dipole interactions and hydrogen bonding. However, the absence of a hydrogen bond donor group limits its ability to self-associate via hydrogen bonds.

Theoretical Frameworks for Predicting Solubility

While empirical determination is the gold standard, theoretical models provide invaluable predictive power, enabling solvent screening and a deeper understanding of solute-solvent interactions.

Hansen Solubility Parameters (HSP)

The principle of "like dissolves like" is quantified by Hansen Solubility Parameters, which deconstruct the total cohesive energy density of a substance into three components:

-

δD (Dispersion): Arising from van der Waals forces.

-

δP (Polar): Stemming from dipole-dipole interactions.

-

δH (Hydrogen Bonding): Representing the energy of hydrogen bonds.

Each solvent and solute can be assigned a point in this three-dimensional "Hansen space." The closer a solute's HSP coordinates are to a solvent's, the higher its predicted solubility in that solvent. The distance (Ra) between a solute and a solvent in Hansen space is calculated as:

Ra² = 4(δD₁ - δD₂)² + (δP₁ - δP₂)² + (δH₁ - δH₂)²[5]

COSMO-RS (Conductor-like Screening Model for Real Solvents)

COSMO-RS is a powerful quantum chemistry-based method for predicting the thermodynamic properties of fluids and solutions.[6] It calculates the chemical potential of a solute in a solvent based on the interaction of their molecular surfaces. This a priori predictive method does not rely on extensive experimental data for the specific solute-solvent system.[7] For a novel or sparsely studied molecule like 2-Methyl-2H-tetrazole-5-carbonitrile, COSMO-RS offers a pathway to estimate its solubility across a wide array of organic solvents, aiding in the rational selection of solvents for synthesis, crystallization, and formulation.

Experimental Determination of Solubility: A Validated Protocol

The most reliable method for determining the equilibrium solubility of a compound is the shake-flask method.[8] This protocol is designed to ensure that a true equilibrium is reached between the dissolved and undissolved solute at a specified temperature.

Materials and Equipment

-

2-Methyl-2H-tetrazole-5-carbonitrile (solid)

-

A range of analytical grade organic solvents (see Table 1 for suggestions)

-

Temperature-controlled shaker or incubator

-

Analytical balance

-

Glass vials with screw caps

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV) and column (e.g., C18)

-

Volumetric flasks and pipettes

Step-by-Step Experimental Workflow

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid 2-Methyl-2H-tetrazole-5-carbonitrile to a series of glass vials. The excess solid is crucial to ensure saturation.

-

To each vial, add a known volume of a selected organic solvent.

-

-

Equilibration:

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a temperature-controlled shaker and agitate at a constant temperature (e.g., 25 °C) for a sufficient duration (typically 24-72 hours) to reach equilibrium.[8]

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.

-

Centrifuge the vials to further pellet the undissolved solid.

-

Carefully withdraw a sample of the supernatant using a syringe and filter it through a chemically inert syringe filter to remove any remaining solid particles.[8]

-

-

Quantification:

-

Accurately dilute the filtered saturated solution with a suitable solvent (often the mobile phase for HPLC).

-

Analyze the diluted solution using a validated HPLC method to determine the concentration of 2-Methyl-2H-tetrazole-5-carbonitrile. A calibration curve prepared from standards of known concentrations is essential for accurate quantification.

-

-

Data Reporting:

-

Calculate the solubility from the concentration of the saturated solution and the dilution factor.

-

Report the solubility in standard units such as mg/mL or mol/L at the specified temperature.

-

Visualizing the Experimental Workflow

Sources

- 1. 2-Methyl-2H-tetrazole-5-carbonitrile | Benchchem [benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Mechanisms of tetrazole formation by addition of azide to nitriles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Hansen Solubility Parameters (HSP) | Practical Adhesion Science | Prof Steven Abbott [stevenabbott.co.uk]

- 6. zenodo.org [zenodo.org]

- 7. Prediction of aqueous solubility of drugs and pesticides with COSMO-RS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. hansen-solubility.com [hansen-solubility.com]

A Technical Guide to the Thermodynamic Stability of 2-Methyl-Substituted Tetrazole Derivatives

Foreword: The Enduring Relevance of Tetrazoles in Modern Chemistry

Tetrazole derivatives represent a cornerstone in various chemical disciplines, from medicinal chemistry, where they serve as crucial bioisosteres for carboxylic acids, to materials science, where their high nitrogen content makes them valuable as energetic materials.[1] The thermodynamic stability of these compounds is a critical parameter that dictates their suitability for any given application. An unstable derivative may decompose under physiological conditions, rendering it ineffective as a drug, while a highly stable energetic material might lack the desired performance.

This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the factors governing the thermodynamic stability of a particularly important subclass: 2-methyl-substituted tetrazole derivatives. By integrating field-proven experimental insights with robust computational analysis, this document aims to elucidate the intricate relationship between structure and stability in these fascinating heterocyclic systems.

The Landscape of Isomeric Stability: 1-Methyl vs. 2-Methyl Tetrazoles

A fundamental aspect of tetrazole chemistry is the existence of two principal tautomers for N-substituted derivatives: the 1- and 2-substituted isomers. A recurring and critical theme in the study of their thermodynamic stability is the general observation that 2-substituted tetrazoles are thermodynamically more stable than their 1-substituted counterparts .

This greater stability of the 2-isomer has been consistently supported by both experimental and computational studies.[2] Computational analyses, particularly those employing Density Functional Theory (DFT), have shown that the 2H-tautomer is more prevalent in the gas phase.[2] This intrinsic stability is a key consideration in synthetic strategies, as reaction conditions can often influence the isomeric ratio of the products.

The underlying reasons for this stability difference are rooted in the electronic structure of the tetrazole ring. The positioning of the substituent at the N-2 position leads to a more favorable distribution of electron density and a higher degree of aromaticity in the tetrazole ring compared to the N-1 substitution.

The Role of the 5-Substituent: A Modulator of Thermodynamic Stability

While the 2-methyl substitution provides a baseline of stability, the nature of the substituent at the C-5 position plays a pivotal role in fine-tuning the overall thermodynamic properties of the molecule. The electronic and steric characteristics of this substituent can either enhance or diminish the stability of the tetrazole ring.

Electronic Effects: A Balancing Act of Induction and Resonance

The electronic nature of the 5-substituent directly influences the electron density within the tetrazole ring, thereby affecting its stability.

-

Electron-donating groups (EDGs) , such as alkyl (e.g., methyl, ethyl) and amino groups, generally tend to increase the electron density in the ring. This can, in some cases, slightly destabilize the ring by disrupting the aromatic system. However, the effect is often complex and can be counterbalanced by other factors.

-

Electron-withdrawing groups (EWGs) , such as nitro (NO₂), cyano (CN), and halo (F, Cl, Br) groups, pull electron density away from the tetrazole ring. This can have a stabilizing effect by delocalizing the electron density and strengthening the bonds within the ring. For instance, the introduction of a nitro group is a common strategy in the design of energetic materials to enhance their thermal stability.

Steric Effects: The Impact of Bulk and Conformation

The size and spatial arrangement of the 5-substituent can introduce steric strain, which can destabilize the molecule. Bulky substituents can lead to unfavorable interactions with the methyl group at the N-2 position or with neighboring molecules in the solid state, thereby increasing the molecule's internal energy and reducing its thermodynamic stability.

Quantifying Stability: A Dual Approach of Experiment and Computation

A comprehensive understanding of the thermodynamic stability of 2-methyl-substituted tetrazoles requires a synergistic approach that combines experimental measurements with theoretical calculations.

Experimental Determination of Thermodynamic Parameters

DSC and TGA are powerful thermal analysis techniques used to investigate the thermal behavior of materials.

-

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It allows for the determination of melting points, decomposition temperatures, and enthalpies of phase transitions. For 2-methyl-substituted tetrazoles, DSC provides crucial information about their thermal stability and decomposition pathways.

-

TGA measures the change in mass of a sample as a function of temperature. It is used to determine the temperature at which a compound begins to decompose and to identify the mass loss associated with the decomposition process.

Experimental Protocol: DSC Analysis of a 2-Methyl-Substituted Tetrazole Derivative

Objective: To determine the melting point and decomposition temperature of a synthesized 2-methyl-5-substituted tetrazole.

Materials:

-

2-methyl-5-substituted tetrazole sample (2-5 mg)

-

Aluminum or high-pressure stainless steel DSC pans and lids

-

DSC instrument

-

Inert purge gas (e.g., nitrogen or argon)

Procedure:

-

Sample Preparation: Accurately weigh 2-5 mg of the tetrazole sample into a DSC pan. For energetic materials, it is crucial to use a very small sample size and, if necessary, high-pressure crucibles to contain any potential rapid decomposition.[3]

-

Encapsulation: Hermetically seal the pan with a lid using a sample press. Ensure a proper seal to prevent any loss of volatile decomposition products.

-

Instrument Setup:

-

Place the sealed sample pan and an empty reference pan into the DSC cell.

-

Set the initial temperature to a value well below the expected melting point (e.g., 25 °C).

-

Set the heating rate, typically 5-10 °C/min for routine analysis.

-

Set the final temperature to a value beyond the expected decomposition temperature.

-

Start the inert purge gas flow (e.g., 50 mL/min).

-

-

Data Acquisition: Initiate the temperature program and record the heat flow as a function of temperature.

-

Data Analysis:

-

The melting point (Tₘ) is determined as the onset or peak of the endothermic event.

-

The decomposition temperature (Tₑₓₒ) is determined as the onset of the exothermic event.

-

The enthalpy of fusion (ΔHₘ) can be calculated by integrating the area of the melting peak.

-

Bomb calorimetry is the gold standard for determining the enthalpy of combustion (ΔH°c) of a compound. From this value, the standard enthalpy of formation (ΔfH°) can be calculated, which is a fundamental measure of a molecule's thermodynamic stability.

Experimental Protocol: Determination of Enthalpy of Combustion using a Bomb Calorimeter

Objective: To determine the standard enthalpy of combustion of a 2-methyl-5-substituted tetrazole.

Materials:

-

2-methyl-5-substituted tetrazole sample (0.5-1.0 g)

-

Benzoic acid (for calibration)

-

Combustion bomb

-

Calorimeter jacket and water bath

-

Ignition wire

-

Oxygen cylinder with a pressure regulator

-

Digital thermometer (0.01 °C resolution)

Procedure:

-

Calibration:

-

Determine the heat capacity of the calorimeter (C_cal) by combusting a known mass of benzoic acid, which has a certified enthalpy of combustion.

-

-

Sample Preparation:

-

Press a pellet of the tetrazole sample (0.5-1.0 g).

-

Measure and record the mass of the pellet.

-

Attach a known length of ignition wire to the electrodes of the bomb head, ensuring it is in contact with the sample pellet.

-

-

Assembly and Combustion:

-

Place a small amount of water (e.g., 1 mL) in the bottom of the bomb to saturate the atmosphere with water vapor.

-

Seal the bomb and purge it with oxygen to remove any nitrogen.

-

Pressurize the bomb with oxygen to approximately 25-30 atm.

-

Submerge the bomb in the calorimeter's water bath.

-

Allow the system to reach thermal equilibrium and record the initial temperature (T_initial).

-

Ignite the sample and record the temperature at regular intervals until a maximum temperature (T_final) is reached and the system begins to cool.

-

-

Data Analysis:

-

Calculate the total heat released (q_total) using the equation: q_total = C_cal * (T_final - T_initial)

-

Correct for the heat released by the combustion of the ignition wire.

-

Calculate the enthalpy of combustion (ΔH°c) per mole of the sample.

-

Using Hess's Law and the known standard enthalpies of formation of the combustion products (CO₂, H₂O, N₂), calculate the standard enthalpy of formation (ΔfH°) of the tetrazole derivative.[4]

-

Computational Chemistry: A Predictive Tool for Stability

Computational methods, particularly Density Functional Theory (DFT), have become indispensable tools for predicting the thermodynamic stability of molecules. These methods allow for the calculation of various properties, including:

-

Heats of Formation (HOF): Calculated HOF values can be used to compare the relative stabilities of different isomers and to assess the impact of substituents. Isodesmic reactions are often employed to improve the accuracy of these calculations.

-

Bond Dissociation Energies (BDE): BDE calculations can identify the weakest bond in a molecule, providing insights into its initial decomposition pathway.

-

Aromaticity Indices: Various indices, such as the Nucleus-Independent Chemical Shift (NICS) and the Harmonic Oscillator Model of Aromaticity (HOMA), can be used to quantify the aromaticity of the tetrazole ring, which is directly related to its stability.

dot

Caption: A typical workflow for the computational determination of the thermodynamic stability of 2-methyl-substituted tetrazole derivatives using DFT.

Tabulated Thermodynamic Data

The following table summarizes key experimental thermodynamic data for 2-methyltetrazole and a representative derivative, 5-amino-2-methyl-2H-tetrazole. This data serves as a valuable benchmark for both experimental and computational studies.

| Compound | Formula | Molar Mass ( g/mol ) | ΔfH°(gas) (kJ/mol) | ΔfH°(solid) (kJ/mol) | ΔcH°(solid) (kJ/mol) | T(decomp) (°C) |

| 2-Methyltetrazole | C₂H₄N₄ | 84.08 | 328.4 ± 0.7[5] | 281.60 ± 0.60 | -1640.20 ± 0.50 | - |

| 5-Amino-2-methyl-2H-tetrazole | C₂H₅N₅ | 99.09 | - | 210.90 | -1712.5 ± 2.1[6] | - |

Note: Decomposition temperatures can vary depending on the experimental conditions (e.g., heating rate).

Structure-Stability Relationships: Key Takeaways for Researchers

The thermodynamic stability of 2-methyl-substituted tetrazole derivatives is a multifaceted property governed by a delicate interplay of electronic and steric factors. The following key principles can guide researchers in the design and synthesis of new derivatives with desired stability profiles:

-

The 2-methyl isomer is generally the more stable regioisomer. Synthetic strategies should be optimized to favor the formation of the 2,5-disubstituted product when higher stability is desired.

-

Electron-withdrawing groups at the 5-position tend to enhance thermodynamic stability. This is a crucial consideration in the development of energetic materials, where thermal stability is paramount.

-

Steric hindrance at the 5-position can lead to destabilization. Bulky substituents should be avoided if high stability is a primary goal.

-

A combined experimental and computational approach is essential for a comprehensive understanding of stability. Experimental data provides the ground truth, while computational models offer predictive power and mechanistic insights.

By applying these principles, researchers can rationally design and synthesize novel 2-methyl-substituted tetrazole derivatives with tailored thermodynamic properties for a wide range of applications in medicine, materials science, and beyond.

References

-

Investigating the structure–stability relationship in bridging isomers of bistetrazoles. (2025). Royal Society of Chemistry. Retrieved from [Link]

-

DSC Sample Preparation for Energetic Materials: Practical Applications. (2023). North American Thermal Analysis Society Online Webinar Series. Retrieved from [Link]

-

Substituent effect on the rate of thermal decomposition of 5-(R-phenyl)-2-methyl-1,2,3,4-tetrazoles. (2025). ResearchGate. Retrieved from [Link]

-

2H-Tetrazole, 2-methyl-. NIST WebBook. Retrieved from [Link]

-

Up-Scaling of DSC Data of High Energetic Materials. (2006). Journal of Thermal Analysis and Calorimetry. Retrieved from [Link]

-

Bomb Calorimetry. Truman State University Chemistry Department. Retrieved from [Link]

-

Synthesis of 1,5 and 2,5-disubstituted tetrazoles and their evaluation as antimicrobial agents. (2019). Nanomedicine Research Journal. Retrieved from [Link]

-

TETRAZOLES: SYNTHESIS, STRUCTURES, PHYSICO-CHEMICAL PROPERTIES AND APPLICATION. CORE. Retrieved from [Link]

-

2H-Tetrazole, 2-methyl-. NIST WebBook. Retrieved from [Link]

-

2H-Tetrazole, 2-methyl-. Cheméo. Retrieved from [Link]

-

A DFT study of adsorption of imidazole, triazole, and tetrazole on oxidized copper surfaces. (2015). Physical Chemistry Chemical Physics. Retrieved from [Link]

-

Synthesis and Characterization of 1-Hydroxy-5-Methyltetrazole and Its Energetic Salts. (2025). Molecules. Retrieved from [Link]

-

DFT Study on Corrosion Inhibition by Tetrazole Derivatives: Investigation of the Substitution Effect. (2023). ACS Omega. Retrieved from [Link]

-

Experimental and Computational Studies on N-alkylation Reaction of N-Benzoyl 5-(Aminomethyl)Tetrazole. (2021). Molecules. Retrieved from [Link]

-

5-Amino-2-methyl-2H-tetrazole. NIST WebBook. Retrieved from [Link]

-

A periodic density functional theory study of tetrazole adsorption on anatase surfaces: potential application of tetrazole rings in dye-sensitized solar cells. (2014). Journal of Molecular Modeling. Retrieved from [Link]

-

2-Methyl-substituted monotetrazoles in copper(ii) perchlorate complexes: manipulating coordination chemistry and derived energetic properties. (2018). Dalton Transactions. Retrieved from [Link]

-

5-Amino-2-methyl-2H-tetrazole. Cheméo. Retrieved from [Link]

-

Flash chemistry enables high productivity metalation-substitution of 5-alkyltetrazoles. (2021). Chemical Science. Retrieved from [Link]

-

Enthalpies of Formation of N-Substituted Pyrazoles and Imidazoles. (1999). The Journal of Physical Chemistry A. Retrieved from [Link]

-

Flash chemistry enables high productivity metalation-substitution of 5-alkyltetrazoles. (2021). Chemical Science. Retrieved from [Link]

-

5.7: Enthalpy of Formation. (2016). Chemistry LibreTexts. Retrieved from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. DFT Study on Corrosion Inhibition by Tetrazole Derivatives: Investigation of the Substitution Effect - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. Up-Scaling of DSC Data of High Energetic Materials - AKTS [akts.com]

- 6. 5-Amino-2-methyl-2H-tetrazole [webbook.nist.gov]

A Technical Guide to 2-Methyl-2H-tetrazole-5-carbonitrile: A Versatile Scaffold in Modern Medicinal Chemistry

Executive Summary: This guide provides an in-depth technical exploration of 2-Methyl-2H-tetrazole-5-carbonitrile, a heterocyclic compound of significant interest in medicinal chemistry. We will dissect its fundamental properties, synthesis, and strategic applications in drug design. The document moves beyond a simple overview to explain the causal reasoning behind its use, from its role as a superior bioisostere for the carboxylic acid group to its function as a versatile synthetic building block. Detailed experimental protocols, data summaries, and workflow diagrams are provided to equip researchers, scientists, and drug development professionals with actionable insights for leveraging this potent scaffold in their discovery programs.

The Ascendancy of the Tetrazole Moiety in Drug Design

The tetrazole ring, a five-membered heterocycle containing four nitrogen atoms and one carbon, is a privileged scaffold in pharmaceutical sciences.[1] While not found in nature, its synthetic accessibility and unique physicochemical properties have led to its incorporation into numerous FDA-approved drugs for a wide spectrum of diseases, including hypertension, bacterial infections, and cancer.[1][2][3][4]

The primary driver for the adoption of the tetrazole moiety is its function as a bioisostere—a chemical substituent that can replace another group while retaining or enhancing the desired biological activity. Specifically, the 5-substituted-1H-tetrazole is the most widely recognized and successful bioisostere for the carboxylic acid group.[5]

Why Replace a Carboxylic Acid? The rationale for this isosteric replacement is multifactorial. The tetrazole group mimics the acidity and planar structure of a carboxylate but offers significant advantages in a pharmacological context.[5][6] This substitution can lead to improved metabolic stability, enhanced lipophilicity, and consequently, better oral bioavailability and cell membrane permeability.[1][7]

| Property | Carboxylic Acid (-COOH) | 5-Substituted Tetrazole (-CN4H) | Rationale for Bioisosteric Replacement |

| pKa | ~4-5 | ~4.5-6 | Similar acidity ensures comparable ionic interactions with biological targets.[6] |

| Lipophilicity | Lower | Higher | Anionic tetrazoles are significantly more lipophilic than carboxylates, which can improve membrane passage.[5] |

| Metabolic Stability | Susceptible to Phase II conjugation | Highly stable to metabolic degradation | Avoids rapid clearance and prolongs the drug's half-life.[2][7] |

| Receptor Binding | Planar, delocalized charge | Planar, delocalized charge | Occupies a similar spatial volume, preserving key binding interactions.[6] |

A landmark example of this strategy is the antihypertensive drug Losartan, an angiotensin II receptor antagonist, where the replacement of a carboxylic acid with a tetrazole was a critical design step that enhanced its drug-like properties.[2][5]

Profile of a Key Player: 2-Methyl-2H-tetrazole-5-carbonitrile

Within the vast family of tetrazoles, 2-Methyl-2H-tetrazole-5-carbonitrile (C₃H₃N₅, MW: 109.09 g/mol ) emerges as a particularly valuable building block.[8] Its structure is defined by two key features: the tetrazole ring methylated specifically at the N2 position, and a reactive carbonitrile (nitrile) group at the C5 position.

The regiochemistry of the methyl group is of paramount importance. Alkylation of a 5-substituted tetrazole can lead to a mixture of N1 and N2 isomers.[8][9] The choice of the N2 isomer, as in the title compound, dictates the precise three-dimensional orientation of the substituent and the electronic distribution within the ring. This specificity is crucial for optimizing interactions within a target's binding pocket, where even minor positional changes can drastically alter efficacy. The nitrile group further enhances the molecule's utility, serving as a versatile chemical handle for synthetic elaboration.[8]

Synthesis and Derivatization: A Practical Guide

The construction and subsequent modification of the 2-Methyl-2H-tetrazole-5-carbonitrile scaffold require precise control over reaction conditions, particularly concerning regioselectivity.

Core Synthesis: The Challenge of Regioselectivity

The foundational method for forming the tetrazole ring is the [3+2] cycloaddition of an azide source with a nitrile.[6][8] However, the most common and controlled approach for producing N-substituted tetrazoles involves the initial formation of a 5-substituted tetrazole followed by a regioselective alkylation.[8] Achieving N2-selectivity is a well-documented challenge, often influenced by the electronic nature of the C5 substituent and the choice of reagents and solvents.[8][9] Modern methods have been developed to provide high regioselectivity.[10]

Caption: General synthetic workflow for N-alkylated tetrazoles.

Protocol 1: Representative Regioselective N2-Alkylation of a 5-Substituted Tetrazole (This protocol is a generalized representation based on modern copper-catalyzed methods for N2-arylation/alkylation, which provide a high degree of regioselectivity.)[10]

-

Preparation: In a nitrogen-purged reaction vessel, dissolve the starting 5-cyanotetrazole (1.0 eq) in a suitable anhydrous solvent such as DMF or NMP.

-

Catalyst and Base: Add a copper (I) catalyst, such as CuI (0.1 eq), a ligand, such as 1,10-phenanthroline (0.2 eq), and a mild base, such as K₂CO₃ (2.0 eq).

-

Alkylation: Add the methylating agent, such as methyl iodide (1.2 eq), to the suspension.

-

Reaction: Heat the mixture to 80-100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS. The choice of catalyst and ligand system is critical for directing the alkylation to the N2 position.

-

Workup: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with aqueous ammonium chloride solution to remove the copper catalyst.

-

Purification: Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the resulting crude product via column chromatography (silica gel) to isolate the 2-Methyl-2H-tetrazole-5-carbonitrile isomer.

Synthetic Utility of the C5-Carbonitrile Group

The nitrile moiety is not merely a placeholder; it is a gateway to a variety of other functional groups, making 2-Methyl-2H-tetrazole-5-carbonitrile a powerful intermediate.[8]

Caption: Key transformations of the C5-carbonitrile group.

Protocol 2: Hydrolysis to 5-Carboxy-2-methyl-2H-tetrazole [8]

-

Suspend 2-Methyl-2H-tetrazole-5-carbonitrile (1.0 eq) in a 6M aqueous HCl solution.

-

Heat the mixture to reflux (approx. 100 °C) for 4-6 hours.

-

Monitor the reaction for the disappearance of the starting material.

-

Cool the solution in an ice bath to precipitate the carboxylic acid product.

-

Collect the solid by vacuum filtration, wash with cold water, and dry to yield the desired product.

Protocol 3: Reduction to 5-(Aminomethyl)-2-methyl-2H-tetrazole [8]

-

In a flame-dried, three-neck flask under a nitrogen atmosphere, prepare a suspension of lithium aluminum hydride (LiAlH₄) (1.5 eq) in anhydrous THF.

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add a solution of 2-Methyl-2H-tetrazole-5-carbonitrile (1.0 eq) in anhydrous THF dropwise, maintaining the internal temperature below 10 °C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 12 hours.

-

Carefully quench the reaction by the sequential, dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).

-

Filter the resulting granular precipitate and wash thoroughly with THF or ethyl acetate.

-

Concentrate the filtrate under reduced pressure to obtain the crude primary amine, which can be purified further if necessary.

Strategic Applications in Medicinal Chemistry

The unique combination of a metabolically robust, N2-substituted tetrazole ring and a versatile nitrile handle makes this scaffold applicable across multiple therapeutic areas.

-

Antihypertensive Agents: The tetrazole moiety is a cornerstone of angiotensin II receptor blockers (ARBs).[11] While many approved ARBs like valsartan are 5-substituted tetrazoles, the use of N-alkylated building blocks like 2-Methyl-2H-tetrazole-5-carbonitrile allows for the synthesis of novel analogs with potentially modified pharmacokinetic profiles or additional receptor interactions.[11][12]

-

Anticancer Therapeutics: Tetrazole derivatives have demonstrated significant anti-proliferative activity.[7][13] The 2,5-disubstituted pattern is a feature of novel compounds designed to target various cancer cell lines.[8][13] The 2-Methyl-2H-tetrazole-5-carbonitrile core can be elaborated into complex structures that inhibit key oncogenic targets like protein kinases.

-

Antimicrobial Agents: The tetrazole ring is present in various compounds with antibacterial and antifungal properties.[9][14][15] The ability to derivatize the C5 position allows for the systematic exploration of structure-activity relationships (SAR) to optimize potency against resistant microbial strains.

-

Modulators of Multidrug Resistance (MDR): Recent research has identified 2,5-disubstituted tetrazoles as potent inhibitors of P-glycoprotein (P-gp), a key efflux pump responsible for MDR in cancer cells.[16] This opens a promising avenue for developing chemosensitizing agents that can be used in combination with existing cancer therapies.

Case Study: Rational Design of a Hypothetical Kinase Inhibitor

To illustrate the practical application of this scaffold, we outline a hypothetical workflow for designing a kinase inhibitor.

Objective: To design a Type I kinase inhibitor using the 2-Methyl-2H-tetrazole-5-carbonitrile core. The tetrazole will act as a hinge-binding motif, while the elaborated nitrile will target the solvent-exposed region.

Caption: Design workflow for a hypothetical kinase inhibitor.

Design Rationale:

-

Hinge Binding: The N3 and N4 atoms of the 2-methyl-tetrazole ring are excellent hydrogen bond acceptors, capable of forming the canonical interactions with the kinase hinge region that are crucial for inhibitor binding.

-

Vector for Elaboration: The C5 position provides a clear synthetic vector pointing out of the active site towards the solvent-exposed region.

-

Synthesis Strategy: The nitrile of the starting scaffold is reduced to a primary amine (using Protocol 3). This amine then serves as a nucleophile for amide coupling with a second fragment—a carboxylic acid designed to optimize interactions (e.g., van der Waals, hydrogen bonding) in the outer part of the binding pocket, thereby enhancing potency and selectivity.

This modular approach, enabled by the functionality of 2-Methyl-2H-tetrazole-5-carbonitrile, allows for the rapid generation of a library of analogs for SAR studies by simply varying the carboxylic acid coupling partner.

Conclusion and Future Outlook

2-Methyl-2H-tetrazole-5-carbonitrile is far more than a simple heterocyclic compound; it is a strategic tool in the medicinal chemist's arsenal. Its value is rooted in the dual benefits of the N2-methylated tetrazole ring as a superior bioisostere and the C5-carbonitrile as a versatile synthetic handle. This combination provides a robust and adaptable platform for the design of novel therapeutics with improved pharmacological properties.

Looking forward, the application of this scaffold is expected to expand. Its defined structure and modular synthetic access make it an ideal candidate for fragment-based drug discovery (FBDD) libraries, DNA-encoded library (DEL) synthesis, and the development of more complex modalities such as proteolysis-targeting chimeras (PROTACs). As the challenges in drug discovery evolve, the demand for such versatile, high-value chemical building blocks will only continue to grow.

References

- 2-Methyl-2H-tetrazole-5-carbonitrile | Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFufrSiv7j06Rz20Qvo8bRnHeWK8xr0ZmbV6gXhZp7dbXVnzWOZRZGcsMc6xVSwKoV3QkWIu4Vss5NzrLqyzDf8zT3h2VOz_lm66xaa0S-GpJRkns_ie_K5d8ZzE-sH9fqVlk5Iaw==]

- Mohite P.B. et al. (2011). Potential Pharmacological Activities of Tetrazoles in The New Millennium. International Journal of PharmTech Research, 3(3), 1557-1563. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFoVZaZK8pIsOqoCJsukdAt6xw7Db9YRLsuYOhrpmPe6uv8-d52JJ_0CzP4f3fO9E4QM-sN73tzehOaOUPcX87ORY55maohgf_y3bqzzUmREUyjo3BCeMKgVHzmYJzbwpmSXY88hGRRn0ca14RCSQAqE2VdG9kZeYNMGUEDWmtwawY=]

- Google Patents. (2013). Process for the preparation of tetrazole derivatives from organo boron and organo aluminium azides. US8569528B2. [URL: https://patents.google.

- Patel, M. P. (2009). A Novel Approach for Synthesis of Substituted Tetrazoles. Rasayan Journal of Chemistry, 2(4). [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQELmO7k6y4yeABCqHO5bbJeCiBP-43MfwUQNQpudw30wSMbLQUep0ZGhai1F_P7Ybd4dFE4j4Rpq7u9mb1h-HKz8wBb8BN0QO2f0R80SfcAKJZzcKWc8NxZGPSHTHuWeAUbrF4lMNRj89xZaJomnQ==]

- Zhou, H., & Wang, G. (2016). Tetrazolium Compounds: Synthesis and Applications in Medicine. Molecules, 21(11), 1539. [URL: https://www.mdpi.com/1420-3049/21/11/1539]

- American Elements. 2-methyl-2H-1,2,3,4-tetrazole-5-carbaldehyde. [URL: https://www.americanelements.com/2-methyl-2h-1-2-3-4-tetrazole-5-carbaldehyde-55408-47-4]

- Masood, A., et al. (2023). Synthesis, Characterization, and Biological Evaluation of 2-(N-((2′-(2H-tetrazole-5-yl)-[1,1′-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl Butanoic Acid Derivatives. Pharmaceuticals, 16(2), 291. [URL: https://www.mdpi.com/1424-8247/16/2/291]

- Organic Chemistry Portal. Synthesis of 2H-tetrazoles. [URL: https://www.organic-chemistry.org/synthesis/heterocycles/tetrazoles/2h-tetrazoles.shtm]

- ResearchGate. (2020). Bioisosteres in Drug Discovery: Focus on Tetrazole. [URL: https://www.researchgate.net/publication/337482839_Bioisosteres_in_Drug_Discovery_Focus_on_Tetrazole]

- Braconi, L., et al. (2023). Tetrazole and oxadiazole derivatives as bioisosteres of tariquidar and elacridar. European Journal of Medicinal Chemistry, 259, 115716. [URL: https://www.sciencedirect.com/science/article/pii/S022352342300582X]

- Life Chemicals. (2024). Various Applications of Functionalized Tetrazoles in Medicinal and Materials Chemistry. [URL: https://lifechemicals.

- Modica, E. (2015). Drug Design: Influence of Heterocyclic Structure as Bioisosteres. Journal of Drug Design and Research, 2(1), 1010. [URL: https://www.jscimedcentral.com/DrugDesign/drugdesign-2-1010.pdf]

- Google Patents. (1988). Process for the preparation of 5-methyl tetrazole. EP0264008A2. [URL: https://patents.google.

- Safaei-Ghomi, J., et al. (2019). Synthesis of 1,5 and 2,5-disubstituted tetrazoles and their evaluation as antimicrobial agents. Nanomedicine Research Journal, 4(2), 91-100. [URL: https://nanomedres.org/article_33509.html]

- Yuan, Y., et al. (2024). Tetrazoles: A multi-potent motif in drug design. European Journal of Medicinal Chemistry, 279, 116870. [URL: https://www.sciencedirect.com/science/article/pii/S022352342400780X]

- Sharma, A., et al. (2024). Innovative synthesis of drug-like molecules using tetrazole as core building blocks. Beilstein Journal of Organic Chemistry, 20, 521-529. [URL: https://www.beilstein-journals.org/bjoc/articles/20/46]

- Google Patents. (1987). United States Patent (19). [URL: https://storage.googleapis.

- Semantic Scholar. Potential Pharmacological Activities of Tetrazoles in The New Millennium. [URL: https://www.semanticscholar.org/paper/Potential-Pharmacological-Activities-of-Tetrazoles-Mohite-Pandurang/04888806085a8501e749c95d8525e98544d622a0]

- ResearchGate. (2020). Design and Synthesis of Novel 2-Substituted-Benzyl-5-(2-Methylbenzofuran-3-yl)-2H-Tetrazoles: Anti-Proliferative Activity. [URL: https://www.researchgate.

- Tokyo Chemical Industry Co., Ltd. Bioisosteres. [URL: https://www.tcichemicals.com/JP/ja/support-download/brochure/bioisosteres.html]

- Zou, Y., et al. (2020). Bioisosteres in drug discovery: focus on tetrazole. Future Medicinal Chemistry, 12(2), 91-93. [URL: https://pubmed.ncbi.nlm.nih.gov/31762337/]

- Yuan, Y., et al. (2024). Tetrazoles: A multi-potent motif in drug design. European Journal of Medicinal Chemistry, 279, 116870. [URL: https://pubmed.ncbi.nlm.nih.gov/39316842/]

- ResearchGate. (2023). Synthesis, Characterization, and Biological Evaluation of 2-(N-((2′-(2H-tetrazole-5-yl)-[1,1′-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl Butanoic Acid Derivatives. [URL: https://www.researchgate.

- International Journal of Pharmaceutical Sciences Review and Research. (2017). A Pharmacological Expedition of Tetrazole Compounds Towards Medical Field - An Overview. [URL: https://globalresearchonline.net/journalcontents/v46-2/24.pdf]

Sources

- 1. BJOC - Innovative synthesis of drug-like molecules using tetrazole as core building blocks [beilstein-journals.org]

- 2. lifechemicals.com [lifechemicals.com]

- 3. vuir.vu.edu.au [vuir.vu.edu.au]

- 4. Tetrazoles: A multi-potent motif in drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. openaccessjournals.com [openaccessjournals.com]

- 6. Tetrazolium Compounds: Synthesis and Applications in Medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. 2-Methyl-2H-tetrazole-5-carbonitrile | Benchchem [benchchem.com]

- 9. nanomedicine-rj.com [nanomedicine-rj.com]

- 10. organic-chemistry.org [organic-chemistry.org]

- 11. Synthesis, Characterization, and Biological Evaluation of 2-(N-((2′-(2H-tetrazole-5-yl)-[1,1′-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl Butanoic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. sphinxsai.com [sphinxsai.com]

- 15. Bioisosteres in drug discovery: focus on tetrazole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. iris.unito.it [iris.unito.it]

Foreword: The Strategic Imperative of Bioisosterism in Modern Drug Discovery

An In-depth Technical Guide to 2-Methyl-2H-tetrazole-5-carbonitrile as a Bioisostere in Drug Design

In the intricate chess game of drug design, the ability to subtly modify a molecule to enhance its therapeutic potential while mitigating its liabilities is paramount. Bioisosterism, the interchange of functional groups with similar physicochemical properties, has long been a cornerstone of this endeavor.[1][2] This guide delves into a specific, yet increasingly relevant player in this field: the 2-Methyl-2H-tetrazole-5-carbonitrile moiety. While the tetrazole ring is a well-established bioisostere for the carboxylic acid group, the nuanced impact of the N-2 methylation and the C-5 carbonitrile substitution presents a unique set of properties for the medicinal chemist's toolkit. This document aims to provide a comprehensive technical overview for researchers, scientists, and drug development professionals on the strategic application of this intriguing bioisostere.

The Tetrazole Scaffold: A Privileged Carboxylic Acid Bioisostere

The replacement of a carboxylic acid with a 5-substituted-1H-tetrazole is a widely adopted strategy in medicinal chemistry.[3] This is rooted in the comparable acidity (pKa) of the tetrazole proton to that of a carboxylic acid, allowing it to mimic the crucial ionic interactions often required for target binding.[4] However, the tetrazole offers several advantages over its carboxylic acid counterpart, including increased metabolic stability and a more diffuse charge distribution, which can favorably impact pharmacokinetic properties.[3]

The angiotensin II receptor antagonist, Losartan, serves as a landmark example of the successful application of a tetrazole bioisostere, where its introduction in place of a carboxylic acid led to a significant enhancement in potency.[2]

dot graph ERD { graph [rankdir=LR, splines=ortho, bgcolor="#F1F3F4"]; node [shape=box, style="rounded,filled", fillcolor="#FFFFFF", fontname="Arial", fontcolor="#202124", penwidth=2]; edge [color="#5F6368", arrowhead=normal, penwidth=2];

} dot Figure 1: Bioisosteric relationship between a carboxylic acid and a 5-substituted-1H-tetrazole.

Unveiling 2-Methyl-2H-tetrazole-5-carbonitrile: A Deeper Dive

The focus of this guide, 2-Methyl-2H-tetrazole-5-carbonitrile, introduces two key modifications to the basic tetrazole scaffold: methylation at the N-2 position and a carbonitrile group at C-5. These substitutions have profound implications for the molecule's properties and its utility as a bioisostere.

Physicochemical Properties: A Comparative Analysis

| Property | Carboxylic Acid (Typical) | 5-Substituted-1H-Tetrazole (Typical) | 2-Methyl-2H-tetrazole-5-carbonitrile (Predicted/Inferred) | Rationale for Predicted Properties |

| pKa | ~4-5 | ~4.5-5.5[4] | N/A (Non-ionizable) | The methylation of the tetrazole ring removes the acidic proton, rendering the molecule neutral under physiological conditions. |

| logP | Variable, generally low | Generally higher than corresponding carboxylate[5] | Moderately Lipophilic | The methyl group and the overall neutral character of the molecule are expected to increase lipophilicity compared to an ionizable tetrazole. The logP of the related 2-methyl-2H-tetrazole is reported as -0.790.[6] |

| Hydrogen Bonding | Acceptor & Donor | Acceptor | Acceptor | The nitrogen atoms of the tetrazole ring and the nitrile group can act as hydrogen bond acceptors. |

| Metabolic Stability | Prone to glucuronidation | Generally stable | Expected to be metabolically stable | The tetrazole ring is known for its resistance to metabolic degradation. |

| Molecular Weight | - | - | 109.09 g/mol [1] | A small, compact bioisosteric replacement. |

The most significant departure from the parent 5-substituted-1H-tetrazole is the loss of acidity upon N-methylation. This transforms the bioisostere from an anionic to a neutral species at physiological pH. This has critical implications for its application in drug design, particularly for targets where a charged group is either not required or is detrimental to cell permeability and oral bioavailability.

The N-2 Methylation: A Tale of Two Isomers

The alkylation of 5-substituted tetrazoles can lead to two regioisomers: the 1- and 2-substituted products. The ratio of these isomers is influenced by the nature of the substituent at the C-5 position and the reaction conditions.[1] For the 5-carbonitrile derivative, achieving regioselective methylation at the N-2 position is a key synthetic challenge. The electronic and steric properties of the nitrile group play a crucial role in directing the alkylation.

dot graph isomers { graph [bgcolor="#F1F3F4"]; node [shape=none, margin=0, fontname="Arial", fontcolor="#202124"]; edge [color="#5F6368", penwidth=2];

} dot Figure 2: Isomeric products from the methylation of 5-cyanotetrazole.

The distinct electronic and steric environments of the N-1 and N-2 methyl groups can lead to different pharmacological and pharmacokinetic profiles. Therefore, unambiguous synthesis and characterization of the desired isomer are critical.

Synthesis and Characterization

The synthesis of 2-Methyl-2H-tetrazole-5-carbonitrile typically involves a two-step process: the formation of the 5-cyanotetrazole ring followed by regioselective methylation.

Experimental Protocol: Regioselective Synthesis

Step 1: Synthesis of 5-Cyanotetrazole

This protocol is adapted from established methods for the synthesis of 5-substituted tetrazoles via [3+2] cycloaddition.

-

Materials:

-

Cyanogen bromide (or a suitable cyanating agent)

-

Sodium azide (NaN₃)

-

A suitable Lewis acid catalyst (e.g., Zinc chloride, ZnCl₂)

-

Solvent (e.g., N,N-Dimethylformamide, DMF)

-

-

Procedure:

-

In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve cyanogen bromide in DMF.

-

Add sodium azide and the Lewis acid catalyst to the solution.

-

Heat the reaction mixture to a temperature typically ranging from 80-120 °C. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature and quench by the slow addition of an acidic aqueous solution (e.g., dilute HCl). Caution: This step may generate hydrazoic acid, which is toxic and explosive. Perform in a well-ventilated fume hood.

-

Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 5-cyanotetrazole.

-

Purify the crude product by recrystallization or column chromatography.

-

Step 2: Regioselective N-Methylation

Achieving high regioselectivity for the N-2 position is crucial. The choice of methylating agent, base, and solvent system is critical.

-

Materials:

-

5-Cyanotetrazole (from Step 1)

-

Methylating agent (e.g., Methyl iodide, Dimethyl sulfate)

-

Base (e.g., Potassium carbonate, Sodium hydride)

-

Solvent (e.g., Acetonitrile, DMF)

-

-

Procedure:

-

Dissolve 5-cyanotetrazole in the chosen solvent in a round-bottom flask.

-

Add the base and stir the mixture for a short period to form the tetrazolate anion.

-

Add the methylating agent dropwise to the reaction mixture at a controlled temperature (e.g., 0 °C or room temperature).

-

Allow the reaction to proceed until completion, monitoring by TLC or LC-MS.

-

Quench the reaction with water and extract the product with an organic solvent.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The resulting mixture of N-1 and N-2 isomers must be separated by column chromatography to isolate the desired 2-Methyl-2H-tetrazole-5-carbonitrile.

-

Characterization

Unambiguous characterization is essential to confirm the identity and purity of the synthesized 2-Methyl-2H-tetrazole-5-carbonitrile.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: A characteristic singlet for the N-methyl protons is expected. The chemical shift of this singlet will differ between the N-1 and N-2 isomers, allowing for their differentiation.

-

¹³C NMR: The spectrum will show signals for the methyl carbon, the tetrazole ring carbon, and the nitrile carbon. The chemical shift of the tetrazole ring carbon is particularly diagnostic for distinguishing between the two isomers.

-

-

Infrared (IR) Spectroscopy:

-

A strong, sharp absorption band characteristic of the nitrile (C≡N) stretch is expected in the region of 2240-2260 cm⁻¹.

-

Absorptions corresponding to the C-H stretching of the methyl group and the vibrations of the tetrazole ring will also be present.

-

-

Mass Spectrometry (MS):

-

The molecular ion peak corresponding to the molecular weight of 109.09 g/mol should be observed.

-

Applications in Drug Design: A Strategic Perspective

The unique properties of 2-Methyl-2H-tetrazole-5-carbonitrile make it a valuable bioisostere in specific drug design scenarios. While specific case studies detailing its use are not widely published, its potential can be extrapolated from its physicochemical profile.

Modulating Physicochemical Properties for Improved Pharmacokinetics

The primary advantage of using the 2-methyl-2H-tetrazole-5-carbonitrile moiety is the ability to introduce a polar, hydrogen bond-accepting group without the liability of an acidic proton. This can be particularly advantageous in:

-

Enhancing Cell Permeability: For targets located within the cell, a neutral molecule generally exhibits better membrane permeability than a charged one. Replacing a carboxylic acid or an acidic tetrazole with this moiety can improve oral bioavailability.

-

Fine-tuning Solubility: The polar nature of the tetrazole and nitrile groups can maintain or improve aqueous solubility, which is often a challenge with highly lipophilic molecules.

-

Improving Metabolic Stability: The tetrazole ring is generally resistant to metabolic degradation, offering an advantage over more labile groups.

Exploring Novel Binding Interactions

The nitrogen-rich tetrazole ring and the nitrile group can participate in a variety of non-covalent interactions with a biological target, including:

-

Hydrogen Bonding: The nitrogen atoms can act as hydrogen bond acceptors.

-

Dipole-Dipole Interactions: The polar nature of the molecule can lead to favorable dipole-dipole interactions within a binding pocket.

-

Coordination with Metal Ions: The tetrazole ring is known to coordinate with metal ions, which may be relevant for metalloenzyme targets.[1]

dot graph G { layout=neato; node [shape=box, style="rounded,filled", fillcolor="#FFFFFF", fontname="Arial", fontcolor="#202124", penwidth=2]; edge [color="#5F6368", arrowhead=normal, penwidth=2];

} dot Figure 3: Workflow for the strategic application of 2-Methyl-2H-tetrazole-5-carbonitrile in lead optimization.

Future Outlook and Conclusion

The 2-Methyl-2H-tetrazole-5-carbonitrile moiety represents a sophisticated tool in the medicinal chemist's armamentarium. Its neutral, polar nature offers a unique combination of properties that can be strategically employed to overcome common drug development hurdles such as poor permeability and metabolic instability. While the lack of extensive published case studies currently limits a full appreciation of its potential, the fundamental principles of bioisosterism and its inferred physicochemical properties strongly suggest its value.

Future work in this area should focus on the systematic evaluation of this bioisostere in various biological systems and the publication of detailed synthetic and pharmacological data. As our understanding of the subtle interplay between molecular properties and in vivo outcomes continues to grow, we anticipate that the strategic application of such nuanced bioisosteres will become increasingly important in the quest for safer and more effective medicines.

References

-

Synthesis, Characterization, and Biological Evaluation of 2-(N-((2'-(2H-tetrazole-5-yl)-[1,1'-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl Butanoic Acid Derivatives. PubMed. (URL: [Link])

- Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides. (URL: Not available)

-

Synthesis, characterization and Theoretical study of some 2-Oxopyridine Carbonitrile derivatives that contain tetrazole ring and evaluation of their Biological activity. University of Thi-Qar Journal of Science. (URL: [Link])

- Coupling of N-Tosylhydrazones with Tetrazoles: A Regioselective Synthesis of 2,5-Disubstituted-2H. (URL: Not available)

-

2H-Tetrazole, 2-methyl- - Cheméo. (URL: [Link])

-

(PDF) Synthesis, Characterization, and Biological Evaluation of 2-(N-((2′-(2H-tetrazole-5-yl)-[1,1′-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl Butanoic Acid Derivatives - ResearchGate. (URL: [Link])

- Isosteres and Bioisosteres in Drug Design | PDF | Valence (Chemistry) | Carboxylic Acid. (URL: Not available)

- Application of Bioisosteres in Drug Design. (URL: Not available)

- Synthesis, structure, and antiviral properties of novel 2-adamantyl-5-aryl-2H-tetrazoles. (URL: Not available)

-

Photochemistry of 1- and 2-Methyl-5-aminotetrazoles: Structural Effects on Reaction Pathways | Request PDF - ResearchGate. (URL: [Link])

-

Tetrazoles: A multi-potent motif in drug design - VU Research Repository. (URL: [Link])

-

Synthesis of 5-aryl-2H-tetrazoles, 5-aryl-2H-tetrazole-2-acetic acids, and [(4-phenyl-5-aryl-4H-1,2,4-triazol-3-yl)thio]acetic acids as possible superoxide scavengers and antiinflammatory agents | Journal of Medicinal Chemistry - ACS Publications. (URL: [Link])

-

Acidity Constants of Some Tetrazole Compounds in Various Aqueous−Organic Solvent Media | Request PDF - ResearchGate. (URL: [Link])

-

Innovative Synthesis of Drug-like Molecules Using Tetrazole as Core Building Blocks - Beilstein Archives. (URL: [Link])

-

Tetrazole Moiety as a Pharmacophore in Medicinal Chemistry: A Review - Hilaris. (URL: [Link])

-

2H-Tetrazole, 5-methyl - SIELC Technologies. (URL: [Link])

-

Innovative synthesis of drug-like molecules using tetrazole as core building blocks. (URL: [Link])

-

2-methyl-2H-1,2,3,4-tetrazole-5-carbaldehyde | AMERICAN ELEMENTS. (URL: [Link])

- STRUCTURAL, PHYSICAL, SURFACE AND NMR STUDY OF 5-(BENZYLTHIO)-1H-TETRAZOLE COMPOUND. (URL: Not available)

-

Tetrazole Moiety as a Pharmacophore in Medicinal Chemistry: A Review - Hilaris Publisher. (URL: [Link])

-

2H-Tetrazole, 2-methyl- - the NIST WebBook. (URL: [Link])

-

Photochemistry of 1- and 2-Methyl-5-aminotetrazoles: Structural Effects on Reaction Pathways - PubMed. (URL: [Link])

- New 5-Aminotetrazole-Based Energetic Polymers: Synthesis, Structure and Properties. (URL: Not available)

-

Synthesis of 1,5 and 2,5-disubstituted tetrazoles and their evaluation as antimicrobial agents. (URL: [Link])

Sources

Introduction: The Strategic Importance of Substituted Tetrazoles in Drug Discovery

An In-Depth Technical Guide to the Electronic Properties of the Nitrile Group in the 2-Methyltetrazole Ring

The tetrazole moiety, a five-membered aromatic ring composed of four nitrogen atoms and one carbon, has become a cornerstone in modern medicinal chemistry. Although not found in nature, its unique structural and electronic characteristics have cemented its status as a "privileged scaffold".[1][2] Tetrazole-containing compounds are present in over 20 marketed drugs, demonstrating a vast range of biological activities, including antihypertensive, antibacterial, and anticancer effects.[1][3][4]

A primary application of the tetrazole ring is as a bioisosteric replacement for the carboxylic acid group.[2] This substitution is favorable because the tetrazole's acidic proton (in its 1H-tautomeric form) has a pKa value similar to that of a carboxylic acid, while offering improved metabolic stability and lipophilicity.[4][5] The electronic nature of the tetrazole ring is inherently electron-rich and planar, a consequence of its 6π-electron aromatic system.[3][5]

Modulating the electronic properties of this core scaffold through substitution is a key strategy in drug optimization. The introduction of a methyl group at the 2-position (N2) and a nitrile (cyano, -C≡N) group at the 5-position (C5) creates a unique molecular entity with distinct electronic features. The N2-methylation prevents tautomerization and removes the acidic proton, which can be crucial for tuning a molecule's pharmacokinetic profile.[6] This guide provides a detailed examination of the powerful electronic influence of the nitrile group on the 2-methyltetrazole ring, offering insights for researchers in drug design and development.

Deconstructing the Core: Electronic Profiles of the Constituent Moieties

To understand the combined system, we must first analyze the electronic contributions of its individual components: the 2-methyltetrazole ring and the nitrile group.

The 2-Methyltetrazole Ring: A Non-Tautomeric, Electron-Rich Scaffold

The parent tetrazole ring is aromatic and exists in two dominant tautomeric forms, 1H and 2H.[4] The introduction of a methyl group on one of the nitrogen atoms locks the ring into a single isomeric form. The methyl group itself is a weak electron-donating group (EDG) through an inductive effect (+I).[7] This N-methylation slightly increases the electron density of the ring system compared to the unsubstituted parent tetrazole. The four nitrogen atoms with their lone pairs of electrons make the tetrazole ring an inherently electron-rich system, capable of coordinating with metal ions and participating in hydrogen bonding.[1][5]

The Nitrile Group: A Powerful and Anisotropic Electron Sink

The nitrile group is one of the strongest electron-withdrawing groups (EWGs) used in organic chemistry. Its potent electronic influence stems from two primary features:

-

Strong Inductive Effect (-I): The carbon and nitrogen atoms of the nitrile group are sp-hybridized.[8] The high s-character of these orbitals, combined with the high electronegativity of nitrogen, results in a strong polarization of the C≡N triple bond and the C-C single bond.[9] This creates a powerful, distance-dependent withdrawal of electron density from the attached ring system through the sigma framework.

-

Weak Mesomeric (Resonance) Effect (-M): The nitrile group can participate in resonance by withdrawing π-electron density from an attached aromatic system. However, this effect is generally considered weaker than its inductive pull.

The carbon atom of the nitrile group is significantly electrophilic, making it susceptible to nucleophilic attack.[8][10] This combination of strong sigma-withdrawal and a π-system makes the nitrile group a potent and anisotropic modulator of a molecule's electronic landscape.

Synergistic Interactions: The Electronic Landscape of 2-Methyl-5-cyanotetrazole

When the strongly electron-withdrawing nitrile group is attached to the C5 position of the electron-rich 2-methyltetrazole ring, a significant electronic perturbation occurs. The dominant effect is the powerful inductive withdrawal (-I) of electron density from the tetrazole ring through the C5-C(N) sigma bond.

This has several critical consequences:

-

Reduction of Ring Electron Density: The nitrile group acts as an "electron sink," substantially lowering the overall electron density of the tetrazole ring. This modulates the ring's reactivity, making it less susceptible to electrophilic attack and potentially altering its interactions with biological targets.

-

Modulation of Basicity: The four nitrogen atoms in the tetrazole ring possess lone pairs of electrons, giving the ring basic character. The strong electron withdrawal by the nitrile group significantly reduces the availability of these lone pairs for protonation, thereby decreasing the basicity of the molecule.

-

Creation of a Strong Dipole Moment: The combination of the electron-donating methyl group and the powerfully electron-withdrawing nitrile group across the ring system generates a significant molecular dipole moment. This can have profound effects on the molecule's solubility, crystal packing, and its ability to engage in dipole-dipole interactions with a protein binding site.

The interplay of these electronic effects is fundamental to the molecule's chemical behavior and its potential as a pharmacophore.

Characterization of Electronic Properties: Methodologies and Protocols

A multi-faceted approach combining computational and experimental techniques is required to fully characterize the electronic properties of the 2-methyl-5-cyanotetrazole system.

Computational Analysis Workflow

Density Functional Theory (DFT) calculations are an indispensable tool for visualizing and quantifying electronic properties.[11] A typical workflow allows for the precise determination of parameters that govern molecular interactions.

Experimental Protocol: DFT-Based Electronic Property Calculation

-

Structure Preparation: Build the 3D structure of 2-methyl-5-cyanotetrazole using molecular modeling software.

-

Geometry Optimization: Perform a full geometry optimization using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-31G*).[12] This step ensures the calculations are performed on the lowest energy conformation of the molecule.

-

Frequency Calculation: Perform a frequency calculation on the optimized geometry to confirm that it represents a true energy minimum (i.e., no imaginary frequencies).

-

Single-Point Energy Calculation: Using the optimized geometry, perform a single-point energy calculation with a larger basis set for higher accuracy.

-

Property Analysis:

-

Electrostatic Potential (ESP) Mapping: Generate an ESP map to visualize the electron-rich (negative potential, typically colored red) and electron-poor (positive potential, blue) regions of the molecule. This provides a clear visual representation of the nitrile group's electron-withdrawing power.

-

Natural Bond Orbital (NBO) Analysis: Calculate NBO charges to quantify the partial atomic charges on each atom, providing a numerical measure of the electron density distribution.

-

Frontier Molecular Orbital (FMO) Analysis: Determine the energies and spatial distributions of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO).[13] The LUMO is expected to be localized near the nitrile and tetrazole ring, indicating the most likely site for nucleophilic attack.

-

Caption: Computational workflow for electronic property analysis.

Quantitative Electronic Parameters

The electronic influence of a substituent is often quantified using Hammett constants (σ).[14] These empirical values measure the electron-donating or electron-withdrawing ability of a substituent on an aromatic ring. While specific Hammett constants for the 2-methyltetrazol-5-yl group are not broadly published, we can infer its properties. The parent 1H-tetrazolyl group is known to be strongly electron-withdrawing.[6] The addition of a nitrile group would make the entire 2-methyl-5-cyanotetrazol-yl moiety an exceptionally strong electron-withdrawing system.

| Moiety | Property | pKa (in water) | Hammett Constant (σp) | Notes |

| Benzoic Acid | Reference Acid | 4.20 | 0.00 | Reference standard for Hammett constants. |

| 1H-Tetrazole | Carboxylic Acid Bioisostere | ~4.9 | +0.50 to +0.67 | Strongly electron-withdrawing and acidic.[5][6] |

| 2-Methyltetrazole | N-Alkylated Tetrazole | N/A (non-acidic) | ~ +0.5 (estimated) | Still strongly electron-withdrawing due to the nature of the ring. |

| Acetonitrile | Simple Nitrile | ~25 | N/A | Very weakly acidic at the α-carbon. |

| 2-Methyl-5-cyanotetrazole | Subject Molecule | N/A (non-acidic) | > +0.67 (inferred) | Expected to be one of the most strongly electron-withdrawing heterocyclic groups. |

Table 1: Comparison of Acidity and Electronic Parameters.

Implications for Drug Design and Development

Understanding the electronic signature of the 2-methyl-5-cyanotetrazole moiety is critical for predicting its behavior in a biological system.

-

Metabolic Stability: The electron-poor nature of the tetrazole ring, further amplified by the nitrile group, generally increases its resistance to oxidative metabolism, a desirable trait for drug candidates.

-

Target Interactions: The strong dipole moment and the electron-deficient π-system can facilitate specific interactions within a protein active site, such as π-stacking or dipole-dipole interactions. The nitrogen atoms of the tetrazole ring and the nitrile group are potential hydrogen bond acceptors.

-

Bioisosterism and Physicochemical Properties: While the parent tetrazole is a bioisostere of a carboxylic acid, the 2-methyl-5-cyanotetrazole is not. Its role is that of a polar, non-ionizable, and strongly electron-withdrawing group. This can be used to tune a molecule's pKa at a different site, improve cell permeability by removing an acidic proton, and modulate binding affinity through strong electronic influence.

Caption: Impact of electronic properties on drug development.

Conclusion

The nitrile group exerts a dominant and defining influence on the electronic character of the 2-methyltetrazole ring. Its powerful inductive electron-withdrawing effect transforms the already electron-rich tetrazole into a highly electron-deficient system. This creates a molecule with a significant dipole moment, reduced basicity, and enhanced metabolic stability. For drug development professionals, the 2-methyl-5-cyanotetrazole moiety should be viewed as a potent tool for modulating the electronic landscape of a lead compound. Its strategic incorporation can be used to fine-tune physicochemical properties, enhance target binding through specific electronic interactions, and improve the overall pharmacokinetic profile of a drug candidate. A thorough characterization, particularly through computational methods, is essential to fully harness the unique properties of this powerful chemical scaffold.

References

- Determination of open-shell Hammett substituent constants based on nitrile vibrations. American Chemical Society.

- Various Applications of Functionalized Tetrazoles in Medicinal and Materials Chemistry. Life Chemicals.

- Tetrazolium Compounds: Synthesis and Applications in Medicine. PMC.

- Innovative synthesis of drug-like molecules using tetrazole as core building blocks. MDPI.

- Unlocking the Power of Tetrazole: Your Comprehensive Guide to Understanding and Using this Versatile Compound. Guidechem.

- Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. PMC.

- Tin‐Catalyzed Synthesis of 5‐Substituted 1H‐Tetrazoles from Nitriles: Homogeneous and Heterogeneous Procedures. ResearchGate.

- Hammett plot for reactivity of substituted benzonitriles with in situ generated tributyltin azide. ResearchGate.

- TETRAZOLES: SYNTHESIS, STRUCTURES, PHYSICO-CHEMICAL PROPERTIES AND APPLICATION. CORE.

- Synthesis of 5-substituted tetrazoles via DNA-conjugated nitrile. RSC Publishing.

- Mechanisms of Tetrazole Formation by Addition of Azide to Nitriles. ACS Publications.

- Recent Advances in the Synthesis of 5-Substituted 1H-Tetrazoles: A Complete Survey (2013–2018). Thieme Connect.

- Mechanisms of tetrazole formation by addition of azide to nitriles. PubMed.

- Acidity Constants of Some Tetrazole Compounds in Various Aqueous−Organic Solvent Media. ResearchGate.

- Chemistry of Nitriles. Chemistry LibreTexts.

- Nitrile as a radical acceptor for synthesis of N‐heterocycles. ResearchGate.

- A Survey of Hammett Substituent Constants and Resonance and Field Parameters. Pomona College.

- The Chemistry of Alkenyl Nitriles and its Utility in Heterocyclic Synthesis. The Free Library.

- Nitriles. EBSCO Information Services.

- The Renaissance of Organo Nitriles in Organic Synthesis. PubMed.

- Tetrazoles: A multi-potent motif in drug design. ResearchGate.

- Electronic Properties of Triazoles. Experimental and Computational Determination of Carbocation and Radical-Stabilizing Properties. PubMed.

- Tetrazoles: A multi-potent motif in drug design. VU Research Repository.

- 2-Methyl-2H-tetrazole. ECHEMI.

- A Nitrilium-Type N-Heterocyclic Aryne. ChemRxiv.

- 1,3-Dipolar Cycloaddition of Nitrile Imines and Nitrile Oxides to Exocyclic C=N Bonds—An Approach to Spiro-N-Heterocycles. MDPI.

- The Computational Study Of The electronic and Optoelectronics Properties of New Materials Based On Thienopyrazine For Application in Dye Solar Cells. ResearchGate.

- Magic Methyl Effects in Drug Design. Juniper Publishers.

- Synthesis and Characterization of 1-Hydroxy-5-Methyltetrazole and Its Energetic Salts. MDPI.

- Electronic Properties of Triazoles. Experimental and Computational Determination of Carbocation and Radical Stabilizing Properties. ResearchGate.

- Chemistry of 2,5-diaminotetrazole. Dalton Transactions.

- Recent Advances in the Multicomponent Synthesis of Heterocycles Using 5-Aminotetrazole. Thieme Connect.

- Photochemistry of 1- and 2-Methyl-5-aminotetrazoles: Structural Effects on Reaction Pathways. PubMed.

- Synthesis and Characterization of 1,4‐Dimethyl‐5‐Aminotetrazolium 5‐Nitrotetrazolate. Wiley Online Library.

- Synthesis of some 2-methyl-5-nitroimidazole derivatives as potential antimicrobial agents. Journal of Chemical and Pharmaceutical Research.

- Computational Study of the Electronic and Structural Properties of Semiconductors with Chalcopyrite Structure. ResearchGate.

- Computational study of electronic properties of carbazole derivatives compounds as sensitizer on dye-sensitized solar cells (DSSC). Institut Teknologi Sepuluh Nopember (ITS), Indonesia.

Sources

- 1. lifechemicals.com [lifechemicals.com]

- 2. BJOC - Innovative synthesis of drug-like molecules using tetrazole as core building blocks [beilstein-journals.org]

- 3. Tetrazolium Compounds: Synthesis and Applications in Medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Page loading... [guidechem.com]

- 6. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]

- 7. juniperpublishers.com [juniperpublishers.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Nitriles | Chemistry | Research Starters | EBSCO Research [ebsco.com]

- 10. The Renaissance of Organo Nitriles in Organic Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Mechanisms of tetrazole formation by addition of azide to nitriles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. scholar.its.ac.id [scholar.its.ac.id]

- 14. Determination of open-shell Hammett substituent constants based on nitrile vibrations - American Chemical Society [acs.digitellinc.com]

Methodological & Application

Application Note: 2-Methyl-2H-tetrazole-5-carbonitrile as a Versatile Building Block for Pharmaceutical Intermediates

Introduction

The tetrazole ring is a privileged scaffold in medicinal chemistry, primarily serving as a bioisosteric replacement for the carboxylic acid group.[1][2][3] This substitution often enhances metabolic stability, lipophilicity, and membrane permeability, making it a key component in numerous marketed drugs, including blockbuster antihypertensives like losartan and valsartan.[4][5] Traditionally, the tetrazole moiety is introduced in the final stages of a synthetic sequence via a [3+2] cycloaddition reaction between an organonitrile and an azide source.[2][6][7] While effective, this approach can present challenges related to safety (use of azides) and late-stage functional group compatibility.

This application note presents a strategic alternative: the use of 2-Methyl-2H-tetrazole-5-carbonitrile as a pre-functionalized, regiochemically stable building block. By employing this reagent, the core tetrazole heterocycle is carried through the synthesis, allowing for diverse and selective modifications of the C5-carbonitrile group to construct complex pharmaceutical intermediates. This guide provides an in-depth look at the reactivity of this versatile building block, complete with detailed protocols for its key transformations.

Physicochemical Properties & Safety

Before utilization, it is critical to understand the properties and handling requirements of the starting material.

| Property | Value | Source |

| IUPAC Name | 2-methyltetrazole-5-carbonitrile | [8] |

| Molecular Formula | C₃H₃N₅ | [8] |

| Molecular Weight | 109.09 g/mol | [8] |

| Appearance | White to pale yellow crystalline solid (Typical) | [4] |

| CAS Registry Number | 16681-78-0 (for 2-methyltetrazole) | [9] |

Safety & Handling:

-

General: Handle in a well-ventilated area, preferably a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves.[10][11]

-